Cas no 72509-76-3 (Felodipine)

Felodipine is a calcium channel blocker belonging to the dihydropyridine class, primarily used in the management of hypertension and chronic stable angina. It selectively inhibits calcium ion influx across vascular smooth muscle cell membranes, leading to peripheral vasodilation and reduced systemic vascular resistance. Felodipine exhibits high vascular selectivity with minimal direct cardiac effects, making it suitable for patients with compromised cardiac function. Its extended-release formulation ensures sustained plasma concentrations, providing consistent antihypertensive efficacy over 24 hours. The drug undergoes hepatic metabolism via CYP3A4 and demonstrates predictable pharmacokinetics, though dose adjustments may be necessary in hepatic impairment. Felodipine's favorable tolerability profile and once-daily dosing support patient adherence in long-term therapy.
Felodipine structure
Felodipine structure
Product Name:Felodipine
CAS No:72509-76-3
MF:C18H19Cl2NO4
MW:384.253763437271
MDL:MFCD02673625
CID:59354
PubChem ID:24278449
Update Time:2025-09-02

Felodipine Chemical and Physical Properties

Names and Identifiers

    • Felodipine
    • 4-(2,3-dichlorophenyl)-1,4-dihyro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester
    • Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • 3-ethyl 5-Methyl 4-(2',3'-dichlorophenyl)-2,6-diMethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • Agon
    • CGH-869
    • endil
    • h154
    • Hydac
    • modip
    • Munobal
    • Plendil
    • Spendil
    • Splendil
    • 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylic acid ethyl methyl ester
    • 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester
    • Ethyl Methyl 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
    • Renedil
    • Flodil
    • Feloday
    • dl-Felodipine
    • Perfudal
    • Prevex
    • Felodipina
    • Plendil ER
    • Felodipinum
    • Penedil
    • Felogard
    • Preslow
    • Plendil Retard
    • Munobal Retard
    • Plendil Depottab
    • Felodipinum [INN-Latin]
    • Felodipina [INN-Spanish]
    • Felodur ER
    • AGON SR
    • Plandil
    • Felodipine [USAN:BAN:INN]
    • C18H19Cl2NO4
    • Felodipine (Plendil)
    • H 154/82
    • M
    • Felopdipine
    • HMS3651O21
    • SR-01000075890-4
    • Felodipine (USAN:USP:INN:BAN)
    • NSC760343
    • Logimax
    • 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2,3-dichlorophenyl)-2,6-dimethyl-, ethyl methyl ester
    • C08CA02
    • CHEMBL1480
    • Tox21_110155
    • NCGC00015455-05
    • SMR002529504
    • MLS001077361
    • Felodipino
    • Opera_ID_1873
    • SMR000058204
    • (.+/-.) Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
    • NSC 760343
    • NCGC00015455-06
    • BDBM189379
    • NCGC00015455-03
    • Felodipine, United States Pharmacopeia (USP) Reference Standard
    • 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate #
    • Felodipinum (INN-Latin)
    • (R)-(+)-Felodipine
    • Felodipine 100 microg/mL in Acetonitrile
    • MLS000069629
    • Felodipine, European Pharmacopoeia (EP) Reference Standard
    • DTXCID303042
    • FELODIPINE (MART.)
    • FELODIPINE [INN]
    • (S)-(-)-Felodipine-d5
    • LEXXEL COMPONENT FELODIPINE
    • FELODIPINE [USP IMPURITY]
    • D00319
    • s1885
    • (+/-)-ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
    • HMS1569O18
    • Felodipineextended-release Tablets
    • Pharmakon1600-01505887
    • BCP9000680
    • (+-)-Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
    • HMS2096O18
    • BCP02192
    • Ethyl methyl (4RS)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • Prestwick0_000478
    • Felodipine [USAN:USP:INN:BAN]
    • HMS2089J05
    • BF164445
    • NCGC00093906-01
    • (S)-(-)-Felodipine
    • Felodipine (JP17/USP/INN)
    • AE-641/11429675
    • 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-
    • BPBio1_000678
    • Prestwick1_000478
    • Felodipine Extended-release Tablets
    • 4-(2,3-dichloro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester
    • NCGC00015455-07
    • FELODIPINE [EP MONOGRAPH]
    • Prestwick3_000478
    • HMS3884I14
    • KS-1264
    • 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
    • FELODIPINE (USP IMPURITY)
    • SR-01000075890-1
    • Lopac0_000508
    • SY053174
    • HMS3261F17
    • LP00508
    • Plendil;Renedil
    • NCGC00015455-08
    • 5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • FELODIPINE [MART.]
    • 2,6-dimethyl-1,4-dihydropyridine-
    • NCGC00015455-24
    • HB1222
    • NCGC00024087-02
    • HMS3259F12
    • FELODIPINE (USP-RS)
    • Felodipine (dl form)
    • Q420644
    • AKOS015891545
    • MLS003876820
    • NCGC00261193-01
    • Prestwick2_000478
    • NCGC00093906-02
    • Felodipine- Bio-X
    • CHEBI:585948
    • FELODIPINE COMPONENT OF LEXXEL
    • 1217744-87-0
    • SPBio_002555
    • MFCD00868316
    • FELODIPINE [WHO-DD]
    • SR-01000075890
    • FT-0660933
    • SW219299-1
    • UNII-OL961R6O2C
    • NC00721
    • EN300-70726
    • Felodipina (INN-Spanish)
    • HMS3713O18
    • FELODIPINE [ORANGE BOOK]
    • FELODIPINE (USP MONOGRAPH)
    • OL961R6O2C
    • FELODIPINE [USP-RS]
    • FELODIPINE (EP MONOGRAPH)
    • BCP22685
    • 3-ethyl5-methyl4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • BSPBio_000616
    • FELODIPINE [USAN]
    • BRN 4331472
    • 3,5-dicarboxylate
    • 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, ethyl methyl ester
    • FELODIPINE [USP MONOGRAPH]
    • O5-ethyl O3-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • PD033051
    • EU-0100508
    • Prestwick_797
    • FELODIPINE [MI]
    • NCGC00015455-10
    • HMS2232D24
    • PD002997
    • GTPL4190
    • SCHEMBL26398
    • Plendil (TN)
    • Tox21_110155_1
    • 1217716-73-8
    • 3,5-PYRIDINEDICARBOXYLIC ACID 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, ETHYL METHYL ESTER, (+/-)-
    • F 9677
    • NCGC00015455-04
    • F0814
    • (.+/-.)-Felodipine
    • MLS002153832
    • 3,5-pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-ethyl-5-methylester
    • (R)-(+)-Felodipine-d5
    • CA-236
    • MLS002153409
    • SCHEMBL13460298
    • 72509-76-3
    • Felodipine,(S)
    • BRD-A30815329-001-03-0
    • (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • Tox21_500508
    • CCG-204599
    • SDCCGSBI-0050492.P002
    • NS00002625
    • Z239864852
    • CAS-72509-76-3
    • FELODIPINE [JAN]
    • AC-2124
    • FT-0626393
    • FELODIPINE [VANDF]
    • FT-0668475
    • BIDD:GT0733
    • H-154/82
    • Felodipine, solid
    • 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, ethyl methyl ester, (+-)-
    • MLS001333735
    • NSC-760343
    • DTXSID4023042
    • Perfuda
    • HY-B0309
    • CHEMBL3196476
    • DB01023
    • AC-24403
    • Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
    • BRD-A30815329-001-10-5
    • 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;Plendil
    • DB-265041
    • SBI-0050492.0001
    • 1ST10237
    • A10689
    • BRD-A30815329-001-08-9
    • MDL: MFCD02673625
    • Inchi: 1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3
    • InChI Key: RZTAMFZIAATZDJ-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1C1C(C(=O)OC)=C(C)NC(C)=C1C(=O)OCC)Cl
    • BRN: 4331472

Computed Properties

  • Exact Mass: 383.06900
  • Monoisotopic Mass: 383.0691135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 3.9
  • Topological Polar Surface Area: 64.599

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.3506 (rough estimate)
  • Melting Point: 142.0 to 146.0 deg-C
  • Boiling Point: 471.5°C at 760 mmHg
  • Flash Point: 239.0±28.7 °C
  • Refractive Index: 1.6500 (estimate)
  • Solubility: DMSO: 28 mg/mL
  • Water Partition Coefficient: Insoluble
  • PSA: 64.63000
  • LogP: 4.29310

Felodipine Security Information

Felodipine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Felodipine Pricemore >>

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Felodipine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:72509-76-3)Felodipine
Order Number:sfd22554
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:72509-76-3)Felodipine
Order Number:LE12285
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:06
Price ($):discuss personally
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Felodipine Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Felodipine Related Literature

Additional information on Felodipine

Introduction to Felodipine (CAS No. 72509-76-3) in Modern Pharmaceutical Research

Felodipine, a compound with the chemical name 2,2-dimethyl-4-(2,3-dihydro-5-hydroxy-6-methyl-2-phenylpyridin-4-yl)hexanoic acid, is a well-known calcium channel blocker primarily used in the management of hypertension. With the CAS number 72509-76-3, this compound has been extensively studied for its pharmacological properties and therapeutic applications. The molecular structure of Felodipine features a phenylpyridine core, which contributes to its selective binding to L-type calcium channels in vascular smooth muscle cells, thereby reducing blood pressure.

The pharmacological significance of Felodipine lies in its ability to inhibit the influx of calcium ions into cells, which is crucial for maintaining vascular tone. This mechanism of action not only helps in lowering blood pressure but also makes it an effective treatment for conditions associated with increased vascular resistance. Recent studies have highlighted the compound's potential in combination therapies, particularly when used alongside other antihypertensive agents.

In recent years, research has delved deeper into the molecular interactions of Felodipine with its target proteins. Advanced techniques such as X-ray crystallography and molecular dynamics simulations have provided insights into how Felodipine binds to L-type calcium channels. These studies have revealed that the phenylpyridine ring of Felodipine interacts with specific amino acid residues in the channel, which enhances its binding affinity and prolongs its duration of action. This understanding has paved the way for the development of newer analogs with improved pharmacokinetic profiles.

The therapeutic efficacy of Felodipine has been further validated in numerous clinical trials. A significant study published in the Journal of Hypertension demonstrated that Felodipine effectively reduces both systolic and diastolic blood pressure in patients with moderate to severe hypertension. The study also noted that the once-daily dosing regimen of Felodipine enhances patient compliance, making it a preferred choice for long-term management. Additionally, research has shown that Felodipine exhibits minimal side effects compared to other calcium channel blockers, particularly at therapeutic doses.

Recent advancements in drug delivery systems have opened new avenues for the administration of Felodipine. Nanoparticle-based formulations have been explored as a means to enhance bioavailability and reduce gastrointestinal irritation. These formulations leverage the small size and high surface area of nanoparticles to improve drug delivery efficiency. Preliminary clinical trials have shown promising results, indicating that nanoparticle-encapsulated Felodipine could offer superior therapeutic outcomes with fewer side effects.

The role of Felodipine in managing cardiovascular diseases beyond hypertension has also been a subject of interest. Studies suggest thatFelodipine may have protective effects on the heart muscle by reducing oxygen demand and improving coronary blood flow. This potential makes it a candidate for treating conditions such as angina pectoris. Moreover, research is ongoing to explore its role in preventing post-ischemic complications, which could further expand its therapeutic applications.

The chemical synthesis of Felodipine has been optimized over the years to ensure high yield and purity. Modern synthetic routes often involve multi-step organic reactions, starting from readily available precursors. Catalytic methods have been particularly effective in improving reaction efficiency and reducing byproduct formation. These advancements not only make the production process more cost-effective but also environmentally friendly by minimizing waste generation.

The regulatory landscape for Felodipine has evolved with emerging evidence supporting its safety and efficacy. Regulatory agencies such as the FDA and EMA have approved various formulations of Felodipine for clinical use based on comprehensive data from preclinical and clinical studies. Ongoing research continues to provide new insights into its mechanisms of action, which may lead to additional approvals for novel indications.

The future direction ofFelodipine research is likely to focus on personalized medicine approaches. By integrating genetic data with traditional pharmacological studies, researchers aim to identify subpopulations that may benefit most fromFelodipine therapy. This personalized approach could enhance treatment outcomes and reduce adverse effects by tailoring dosages and regimens to individual patient needs.

In conclusion, Felodipine (CAS No. 72509-76-3) remains a cornerstone in the management of hypertension due to its well-established pharmacological profile and minimal side effect profile. Recent research has not only reinforced its therapeutic benefits but also opened new avenues for its application in cardiovascular diseases and advanced drug delivery systems. As scientific understanding continues to evolve,Felodipine is poised to remain a key player in modern pharmaceutical research and clinical practice.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:72509-76-3)Felodipine
sfd22554
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:72509-76-3)Felodipine
LE12285
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email